Methyl 2-amino-3-hydroxybenzoate
Overview
Description
Methyl 2-amino-3-hydroxybenzoate is an organic compound with the molecular formula C₈H₉NO₃. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a hydroxyl group at the third position on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Methyl 2-amino-3-hydroxybenzoate, also known as 3-hydroxyanthranilic acid methyl ester, is a derivative of anthranilic acid . Anthranilic acid and its derivatives are known to be building blocks for a wide range of microbial natural products . .
Mode of Action
Anthranilic acid derivatives are known to interact with various enzymes and proteins, leading to the biosynthesis of many natural heterocycles .
Biochemical Pathways
This compound is involved in the biosynthesis of several microbial natural products . It is converted into various natural heterocycles, including benzodiazepinones, fumiquinazolines, quinoxalines, phenoxazines, benzoxazolinates, quinolones, and phenazines . These compounds play crucial roles in various biological processes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The compound’s involvement in the biosynthesis of various natural heterocycles suggests that it may have significant effects on cellular metabolism and function .
Action Environment
Like other chemical compounds, its stability and efficacy are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-3-hydroxybenzoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is involved in the metabolism of 4-amino-3-hydroxybenzoic acid via a dehydrogenative route, not via a hydrolytic route . This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .
Cellular Effects
It has been suggested that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized via a dehydrogenative route, not via a hydrolytic route .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolism of 4-amino-3-hydroxybenzoic acid via a dehydrogenative route . This metabolic pathway differs considerably from the modified meta-cleavage pathway of 2-aminophenol and those previously reported for methyl- and chloro-derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reduction of methyl 3-hydroxy-2-nitrobenzoate using iron powder in a mixture of acetic acid and ethanol. The reaction is heated to boiling for two hours, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of (trimethylsilyl)diazomethane as a methylating agent. The reaction is carried out in toluene and methanol at low temperatures, followed by the addition of acetic acid to neutralize the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups.
Substitution: Reagents like benzoyl chloride and sulfonic acid derivatives are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates and benzoxazoles.
Scientific Research Applications
Methyl 2-amino-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,5-dimethylbenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 2,5-diaminobenzoate
Uniqueness
Methyl 2-amino-3-hydroxybenzoate is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIJXOCHGFQHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170178 | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-21-8 | |
Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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